physicochemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
physicochemical properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
An In-Depth Technical Guide to the Physicochemical Properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
Executive Summary
This technical guide provides a comprehensive analysis of the , a heterocyclic amine of significant interest in medicinal chemistry and agrochemical research. Pyrazole derivatives are known for their wide spectrum of biological activities, and this compound serves as a crucial building block for the synthesis of more complex molecules.[1][2][3] This document is structured to provide researchers, scientists, and drug development professionals with core data, validated experimental protocols for property determination, and insights into the implications of these properties for research and development. The guide moves from fundamental identification and properties to detailed methodologies for their measurement, ensuring a blend of theoretical data and practical, field-proven application.
Introduction to the Pyrazole Scaffold
The Versatility of Pyrazole Derivatives
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern chemistry.[4] Its unique electronic and structural features allow for versatile interactions with biological targets, leading to a broad range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][3] The stability of the pyrazole core and the ease with which it can be functionalized make it a cornerstone in the design of novel therapeutic agents and agrochemicals.[2][5][6]
Profile of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine incorporates several key structural motifs: a stable 1-methylpyrazole core, a lipophilic 4-tert-butylphenyl group, and a reactive primary amine at the 5-position. This combination of features makes it an ideal intermediate for creating libraries of new chemical entities. The tert-butyl group enhances lipophilicity, which can be critical for membrane permeability, while the amine serves as a handle for a wide array of chemical modifications, such as amidation or sulfonamidation reactions.[4]
Core Physicochemical Properties
The physicochemical profile of a compound is fundamental to its application, influencing everything from reaction kinetics to bioavailability. The following table summarizes the known and predicted properties of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine.
| Property | Value | Source / Method |
| IUPAC Name | 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine | --- |
| Molecular Formula | C₁₄H₁₉N₃ | PubChem[7] |
| Molecular Weight | 229.33 g/mol | PubChem[2][7] |
| Appearance | Light yellow crystalline powder (inferred from analogues) | Chem-Impex[2] |
| Melting Point | 89-115 °C (Range inferred from closely related structural analogues) | Chem-Impex[2][8] |
| LogP (Octanol/Water) | 3.6 (Predicted) | PubChem[9] |
| Topological Polar Surface Area (TPSA) | 43.8 Ų (Predicted) | PubChem[9] |
| Hydrogen Bond Donors | 1 | PubChem[7] |
| Hydrogen Bond Acceptors | 3 | PubChem[7] |
| pKa (Predicted) | 0.22 ± 0.10 (Predicted for the pyrazole ring) | ChemicalBook[10] |
Synthesis and Analytical Verification Workflow
The reliability of any physicochemical data hinges on the identity and purity of the compound. The synthesis of substituted pyrazoles is well-established, often involving the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.
Representative Synthetic Pathway
The synthesis of 3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine typically starts from a β-ketonitrile, which undergoes cyclization with methylhydrazine. This process is efficient and provides a direct route to the desired 5-aminopyrazole scaffold. The workflow ensures high purity of the final product, which is critical for subsequent applications.
Analytical Workflow for Quality Control
Post-synthesis, a rigorous analytical workflow is mandatory to confirm the structure and assess the purity of the compound. This multi-step verification process ensures that the material used for physicochemical and biological studies is well-characterized.
Standardized Protocols for Physicochemical Determination
To ensure data is reproducible and reliable, standardized protocols must be employed. The following sections detail the methodologies for determining key physicochemical parameters.
Melting Point Determination (Capillary Method)
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Rationale: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a high-purity crystalline solid, while a broad range suggests the presence of impurities.
-
Protocol:
-
Ensure the sample is thoroughly dried to remove any residual solvent.
-
Load a small amount of the crystalline powder into a capillary tube, sealing one end.
-
Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
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Heat the sample at a ramp rate of 10-20 °C/minute initially, then slow to 1-2 °C/minute when within 15 °C of the expected melting point.
-
Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁-T₂. For a pure compound, this range should be narrow (< 2 °C).
-
Aqueous Solubility (OECD 105 Shake-Flask Method)
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Rationale: Aqueous solubility is a critical parameter for drug development, directly impacting dissolution and bioavailability. The shake-flask method is the gold standard as it measures thermodynamic equilibrium solubility.
-
Protocol:
-
Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4) in a sealed, inert vial.
-
Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
The experiment should be performed in triplicate to ensure statistical validity.
-
Partition Coefficient (LogP) Determination
-
Rationale: The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.
-
Protocol (HPLC Method):
-
Prepare a mobile phase of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).
-
Use a reverse-phase HPLC column (e.g., C18) that has been calibrated with a set of standard compounds with known LogP values.
-
Inject a solution of the test compound and measure its retention time (t_R).
-
Calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
A calibration curve is generated by plotting the known LogP values of the standards against their calculated log(k) values.
-
The LogP of the test compound is determined by interpolating its log(k) value onto the calibration curve.
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Implications for Research and Development
The directly inform its utility and handling:
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High Lipophilicity (Predicted LogP ~3.6): The presence of the tert-butylphenyl group imparts significant lipophilicity.[9] This suggests that derivatives are likely to have good membrane permeability, a desirable trait for drug candidates. However, it may also lead to lower aqueous solubility, posing a potential challenge for formulation that must be addressed.
-
Synthetic Handle: The primary amine at the 5-position is a nucleophilic site, making it an excellent point for diversification. It can be readily acylated, sulfonated, or used in reductive amination to build a wide array of derivatives for structure-activity relationship (SAR) studies.[4][11]
-
Solid State: As a crystalline solid, the compound is stable and easy to handle, weigh, and store under standard laboratory conditions, simplifying its use in synthetic protocols.[2][8]
Conclusion
3-(4-tert-butylphenyl)-1-methyl-1H-pyrazol-5-amine is a valuable and versatile building block in chemical research. Its well-defined structure, characterized by a stable pyrazole core, a lipophilic side chain, and a reactive amine, makes it a strategic starting point for the synthesis of novel compounds. Understanding its core physicochemical properties, determined through standardized and validated protocols, is paramount for its effective application in drug discovery, agrochemical development, and materials science. This guide provides the foundational data and methodologies required by researchers to confidently utilize this compound in their work.
References
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved from [Link]
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3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-amine. (n.d.). PubChem. Retrieved from [Link]
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Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research. Retrieved from [Link]
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Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). Semantic Scholar. Retrieved from [Link]
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3-tert-Butyl-1-(2-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]
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3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). ResearchGate. Retrieved from [Link]
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1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-{3-[(5-Oxo-6,7,8,9-Tetrahydro-5h-Benzo[2]annulen-2-Yl)amino]phenyl}urea. (n.d.). PubChem. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC - NIH. Retrieved from [Link]
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3-tert-Butyl-1-(3-methylphenyl)-1H-pyrazol-5-amine. (n.d.). Chem-Impex. Retrieved from [Link]
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